1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose
Overview
Description
Synthesis Analysis
The synthesis of 1,6-anhydro-β-D-glucopyranose derivatives, including 1,6-Anhydro-4-O-p-toluenesufonyl-β-D-glucopyranose, involves several key steps, such as the treatment of 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose with sodium methoxide. This process is essential for the chemical differentiation of α, β-anomers and provides insight into the conformational aspects of these molecules (Akagi, Tejima, & Haga, 1962).
Molecular Structure Analysis
The molecular structure of 1,6-anhydro-β-D-glucopyranose derivatives reveals significant information regarding their conformation and reactivity. X-ray analysis and NMR studies have been pivotal in understanding the structural nuances of these compounds, providing detailed insights into their molecular geometry and bonding arrangements. Such analyses are critical for elucidating the mechanisms underlying their chemical reactivity and interactions (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Scientific Research Applications
Application in Biomedical Synthesis
- Summary of the Application : “1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose” is used as an intermediate molecule in the synthesis of biomedically potent compounds . It plays a pivotal role in the creation of diverse glycoside medications .
- Results or Outcomes : The outcomes of using this compound as an intermediate in biomedical synthesis would be the creation of various glycoside medications . These medications could have a range of therapeutic applications, depending on their specific chemical structures and properties.
Application in Organic Chemistry
- Summary of the Application : “1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose” is used in the microwave-assisted one-pot synthesis of 1,6-anhydrosugars and orthogonally protected thioglycosides . This method is beneficial for the preparation of suitably protected monosaccharide building blocks, which are often bottlenecks in the chemical synthesis of complex glycans .
- Methods of Application or Experimental Procedures : The procedure involves the in situ generation of per-O-trimethylsilylated monosaccharide intermediates, which provide 1,6-anhydrosugars or thioglycosides upon treatment with either trimethylsilyl trifluoromethanesulfonate or trimethyl (4-methylphenylthio)silane and ZnI2, respectively, under microwave irradiation . This methodology has been extended to regioselective protecting group installation and manipulation toward a number of thioglucosides and the glycosylation of persilylated derivatives .
- Results or Outcomes : The developed approaches open the possibility for generating arrays of suitably protected building blocks for oligosaccharide assembly in a short period with a minimal number of purification stages .
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the available resources.
Future Directions
The future directions for the use and study of this compound are not specified in the available resources.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.
properties
IUPAC Name |
[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADBXIDJFBONH-SYLRKERUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441217 | |
Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose | |
CAS RN |
23643-29-0 | |
Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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